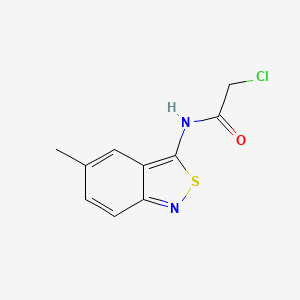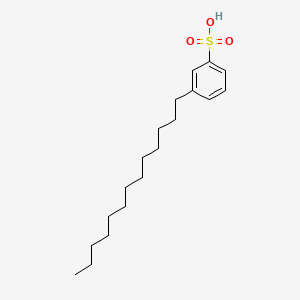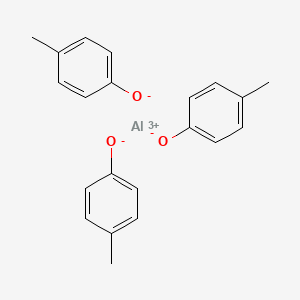![molecular formula C15H14N2O3 B12677188 Benzamide, N-[2-(4-nitrophenyl)ethyl]- CAS No. 142437-69-2](/img/structure/B12677188.png)
Benzamide, N-[2-(4-nitrophenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Nitrophenethyl)benzamide is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a p-nitrophenethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(p-Nitrophenethyl)benzamide can be synthesized through the direct condensation of p-nitrophenethylamine and benzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of N-(p-Nitrophenethyl)benzamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-Nitrophenethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to a nitroso or hydroxylamine group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
- p-Aminophenethylbenzamide. p-Nitrosophenethylbenzamide or p-Hydroxylaminophenethylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(p-Nitrophenethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of N-(p-Nitrophenethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s nitro group can also participate in redox reactions, generating reactive intermediates that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzylbenzamide
- N-Phenethylbenzamide
- N-Benzyloxybenzamide
Uniqueness
N-(p-Nitrophenethyl)benzamide is unique due to the presence of the nitro group on the phenethyl moiety, which imparts distinct chemical reactivity and biological activity. This differentiates it from other benzamide derivatives, which may lack the nitro group or have different substituents that alter their properties and applications.
Propriétés
Numéro CAS |
142437-69-2 |
|---|---|
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
N-[2-(4-nitrophenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H14N2O3/c18-15(13-4-2-1-3-5-13)16-11-10-12-6-8-14(9-7-12)17(19)20/h1-9H,10-11H2,(H,16,18) |
Clé InChI |
XTKJFYIJGQVOMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
Solubilité |
14.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


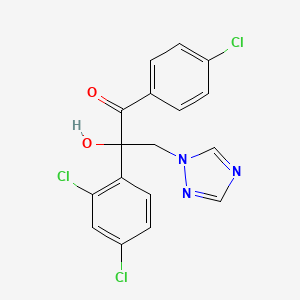
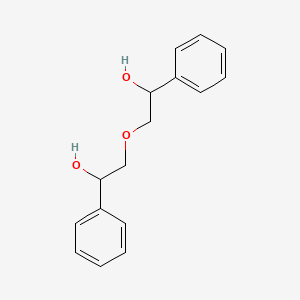
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
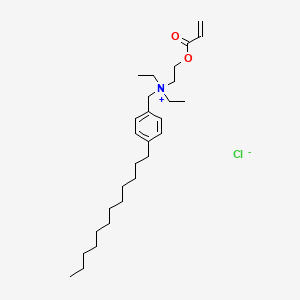
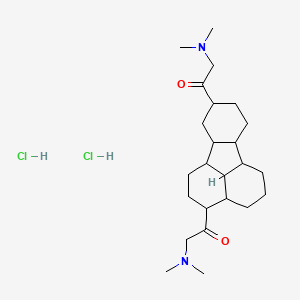

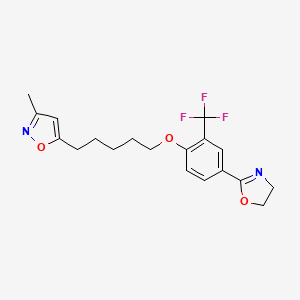
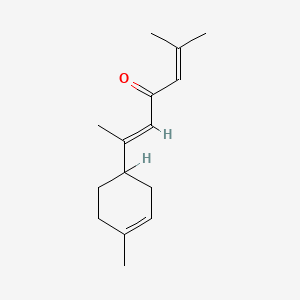

![4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide)](/img/structure/B12677165.png)
